Biphenyl-2,2'-diacetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

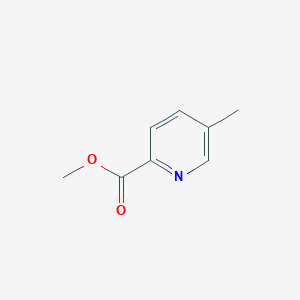

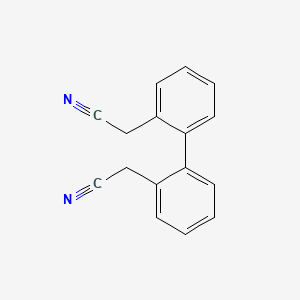

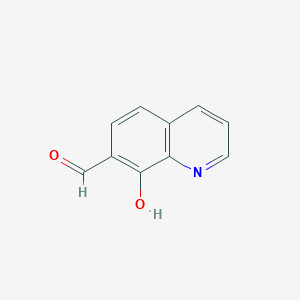

Biphenyl-2,2’-diacetonitrile, also known as 2,2’-dicyano[1,1’-biphenyl] or DCBP, is a para-substituted biphenyl derivative that has a nitrile group (-CN) at both ends of the molecule1. It has received attention within the scientific community due to its versatile properties, making it a useful reagent and intermediate for various chemistries1.

Synthesis Analysis

The synthesis of Biphenyl-2,2’-diacetonitrile is not explicitly mentioned in the search results. However, a related compound, a benzothiazole appended 2,2’-(1,4-phenylene)diacetonitrile derivative (PDBT), has been synthesized via Knoevenagel polycondensation2. This might suggest that a similar method could be used for the synthesis of Biphenyl-2,2’-diacetonitrile.Molecular Structure Analysis

The exact molecular structure of Biphenyl-2,2’-diacetonitrile is not provided in the search results. However, it is known that it is a biphenyl derivative with a nitrile group at both ends1.Chemical Reactions Analysis

Specific chemical reactions involving Biphenyl-2,2’-diacetonitrile are not detailed in the search results. However, it is noted that it is a useful reagent and intermediate for various chemistries1.Physical And Chemical Properties Analysis

The physical and chemical properties of Biphenyl-2,2’-diacetonitrile are not fully detailed in the search results. However, it is known that it is a para-substituted biphenyl derivative with a nitrile group at both ends1.科学的研究の応用

Application 1: Photoelectrochemical Water Reduction

- Summary of the Application : Biphenyl-2,2’-diacetonitrile is used in the synthesis of a novel bithiophene-bridged donor–acceptor-based 2D sp2-carbon-linked conjugated polymer (2D CCP). This polymer is used as a photocathode for photoelectrochemical (PEC) water reduction, a process that converts solar energy into environmentally friendly hydrogen fuel .

- Methods of Application or Experimental Procedures : The Knoevenagel polymerization between the electron-accepting building block 2,3,8,9,14,15-hexa(4-formylphenyl) diquinoxalino[2,3-a:2′,3′-c]phenazine (HATN-6CHO) and the electron-donating linker 2,2’-([2,2’-bithiophene]-5,5’-diyl)diacetonitrile (ThDAN) provides the 2D CCP-HATNThDAN (2D CCP-Th) .

- Results or Outcomes : The bithiophene-based 2D CCP-Th exhibits a wide light-harvesting range (up to 674 nm), an optical energy gap (2.04 eV), and highest energy occupied molecular orbital–lowest unoccupied molecular orbital distributions for facilitated charge transfer. As a result, 2D CCP-Th presents a superb H2-evolution photocurrent density up to ≈7.9 μA cm−2 at 0 V versus reversible hydrogen electrode .

Application 2: Detection of Cyanide Ions

- Summary of the Application : A benzothiazole appended 2,2′-(1,4-phenylene)diacetonitrile derivative (PDBT) has been synthesized and investigated as a novel sensor, capable of showing high selectivity and sensitivity towards CN− over a wide range of other interfering anions .

- Methods of Application or Experimental Procedures : The PDBT shows a new absorption peak at 451 nm with a color transformation from colorless to reddish-brown when exposed to CN−. When yellow fluorescent PDBT is exposed to CN−, it displays a significant increase in fluorescence at 445 nm, resulting in strong sky-blue fluorescence emission .

- Results or Outcomes : The detection limit of the PDBT probe for CN− is 0.62 μM, which is significantly lower than the WHO standard of 1.9 μM for drinking water . Real-time applications of PDBT, such as cell imaging investigations and the detection of CN− in water samples, were successfully carried out .

Safety And Hazards

Specific safety and hazard information for Biphenyl-2,2’-diacetonitrile is not provided in the search results. However, it is advised to handle it with care, avoid breathing dust, and use only in a well-ventilated area3.

将来の方向性

Biphenyl-2,2’-diacetonitrile has received attention within the scientific community due to its versatile properties, making it a useful reagent and intermediate for various chemistries1. This suggests that it could have potential applications in various fields of chemistry in the future. For example, a related compound, PDBT, has been investigated as a sensor for CN− ions2, suggesting potential applications in sensing and detection technologies.

特性

IUPAC Name |

2-[2-[2-(cyanomethyl)phenyl]phenyl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c17-11-9-13-5-1-3-7-15(13)16-8-4-2-6-14(16)10-12-18/h1-8H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQBQMNLLVOXSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)C2=CC=CC=C2CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40297477 |

Source

|

| Record name | Biphenyl-2,2'-diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biphenyl-2,2'-diacetonitrile | |

CAS RN |

3526-27-0 |

Source

|

| Record name | 2,2'-Biphenyldiacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Biphenyl-2,2'-diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Nitro-2-pyridyl)thio]acetic acid](/img/structure/B1296191.png)

![6-Nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1296196.png)